4-[(2-Chlorobenzyl)oxy]aniline
Overview
Description
4-[(2-Chlorobenzyl)oxy]aniline, also known as 4-CBA, is an organic compound that has been used in a variety of chemical synthesis and scientific research applications. It is a derivative of aniline, a compound that is widely used in the pharmaceutical and chemical industries. 4-CBA has been used in the synthesis of various compounds, including those used in drug delivery systems, and has been studied for its biochemical and physiological effects.
Scientific Research Applications
Dendrimer Synthesis : 4-[(2-Chlorobenzyl)oxy]aniline derivatives are used in the synthesis of dendrimers. These dendrimers, specifically G-2 melamine-based dendrimers, demonstrate self-assembling properties into spherical nano-aggregates and show diverse structural arrangements influenced by solvation effects and stereodynamism (Morar et al., 2018).
Glycoconjugate Formation : Aniline derivatives, including 4-[(2-Chlorobenzyl)oxy]aniline, play a crucial role in glycoconjugate formation. They serve as catalysts in oxime formation from carbohydrates, facilitating the construction of bioactive glycoconjugates (Østergaard et al., 2018).
Wastewater Treatment : 4-[(2-Chlorobenzyl)oxy]aniline is a subject of study in the context of wastewater treatment, specifically in the electrochemical degradation of aniline and chloroaniline derivatives (Brillas et al., 1995).
Oxidative Coupling Reactions : Research has been conducted on the oxidative coupling reactions of aniline derivatives, resulting in compounds like azobenzene. Such studies provide insights into the reaction mechanisms and the role of intermediate radical species (Derouane, 1974).
Synthesis of Azobenzenes : Aniline derivatives are utilized in the synthesis of azobenzenes. Studies have focused on oxidation conditions and catalysts to efficiently produce azobenzenes, a class of compounds with various applications (Priewisch & Rück-Braun, 2005).
Electrochemical Studies : Investigations into the electrochemical oxidation of aniline derivatives, including 4-chloroaniline, in solutions like acetonitrile have been conducted. These studies provide insights into the reaction mechanisms and product identification (Kádár et al., 2001).
Ozonation Studies : Research on the ozonation of anilines, including 4-chloroaniline, has been conducted to understand reaction kinetics, stoichiometry, and pathways. Such studies are crucial in environmental applications like pollutant degradation (Sauleda & Brillas, 2001).
Cationic Polymerization : Aniline derivatives have been explored for their role in the cationic polymerization of salicylideneanil structures. These polymers exhibit fluorescent properties and have potential applications in materials science (Buruianǎ et al., 2005).
Oxidation Reactions : The oxidation of anilines, including studies on their selective oxidation to azoxyarenes, is an area of interest. Such reactions have implications in organic synthesis and materials science (Gebhardt et al., 2008).
properties
IUPAC Name |
4-[(2-chlorophenyl)methoxy]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c14-13-4-2-1-3-10(13)9-16-12-7-5-11(15)6-8-12/h1-8H,9,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTSPGBABBKQJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352646 | |
Record name | 4-[(2-chlorobenzyl)oxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Chlorobenzyl)oxy]aniline | |
CAS RN |
21116-13-2 | |
Record name | 4-[(2-chlorobenzyl)oxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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